N-Dodecyl-N-methylaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecyl-N-methylaniline can be synthesized through the N-methylation of secondary amines under solvent-free ball milling conditions . This method involves the use of a vibrational ball mill, where formalin acts as the methylating agent and sodium triacetoxyborohydride as the reducing agent. The reaction is carried out at a frequency of 30 Hz for 20 minutes, yielding high amounts of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The mobile phase in this method contains acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-dodecyl-N-methylbenzoquinone, while reduction could produce this compound derivatives with altered alkyl chains .
Scientific Research Applications
N-Dodecyl-N-methylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Dodecyl-N-methylaniline involves its interaction with molecular targets such as cell membranes and proteins . The long dodecyl chain allows the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a shorter alkyl chain.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N-Dodecylaniline: Similar structure but lacks the methyl group on the nitrogen atom.
Uniqueness
N-Dodecyl-N-methylaniline is unique due to its long dodecyl chain and the presence of a methyl group on the nitrogen atom. This combination imparts distinct surfactant properties, making it more effective in applications requiring amphiphilic molecules .
Properties
CAS No. |
30189-91-4 |
---|---|
Molecular Formula |
C19H33N |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
N-dodecyl-N-methylaniline |
InChI |
InChI=1S/C19H33N/c1-3-4-5-6-7-8-9-10-11-15-18-20(2)19-16-13-12-14-17-19/h12-14,16-17H,3-11,15,18H2,1-2H3 |
InChI Key |
GOJIVVWJAXAPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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